Home > Products > Screening Compounds P139119 > ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH
ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH - 143147-74-4

ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH

Catalog Number: EVT-1467172
CAS Number: 143147-74-4
Molecular Formula: C62H71N11O18
Molecular Weight: 1258.309
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ac-Tyr-Val-Ala-Asp-MCA

  • Compound Description: Ac-Tyr-Val-Ala-Asp-MCA is a specific substrate for the interleukin-1 (IL-1) processing enzyme. []

N-benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone (z-VAD.FMK)

  • Compound Description: z-VAD.FMK is a broad-spectrum inhibitor of interleukin-1 beta converting enzyme (ICE)-like proteases. [] In the context of the provided research, it has demonstrated neuroprotective effects in models of stroke and excitotoxic brain injury by inhibiting ICE-like and CPP32-like caspases. []

Acetyl-Tyr-Val-Ala-Asp-chloromethylketone

  • Compound Description: Similar to z-VAD.FMK, Acetyl-Tyr-Val-Ala-Asp-chloromethylketone acts as an inhibitor of ICE-like proteases. [] It has also shown a reduction in brain swelling and improvement in behavioral deficits following ischemic injury in animal models. []

[125I]-3-iodo-D-Tyr4-cyclo(-Arg-Gly-Asp-D-Tyr-Val-) ([125I]P2)

  • Compound Description: [125I]P2 is a radiolabeled cyclic peptide designed as a selective antagonist for the αvβ3 integrin. [, ] This integrin plays a crucial role in tumor metastasis and angiogenesis. [, ] The compound exhibits high affinity and selectivity for αvβ3 in vitro and in vivo, making it a potential tracer for tumor targeting. [, ]
Synthesis Analysis

Methods and Technical Details

The synthesis of ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH can be accomplished through Solid Phase Peptide Synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a solid support resin. The process generally involves the following steps:

  1. Resin Preparation: A solid support resin is functionalized with an initial amino acid.
  2. Coupling Reactions: Protected amino acids are coupled to the growing peptide chain using coupling reagents such as DIC (N,N'-diisopropylcarbodiimide) or HBTU (O-benzotriazolyl-N,N,N',N'-tetramethyluronium hexafluorophosphate).
  3. Deprotection: After each coupling step, protecting groups are removed using appropriate reagents (e.g., piperidine for Fmoc groups) .
  4. Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques like High Performance Liquid Chromatography (HPLC).

Recent advancements in peptide synthesis include greener methodologies and flow chemistry approaches that enhance efficiency and reduce waste .

Molecular Structure Analysis

Structure and Data

ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH has a complex molecular structure characterized by a sequence of amino acids linked by peptide bonds. The presence of a nitro group on the tyrosine residue significantly influences its chemical behavior and reactivity.

The molecular formula can be represented as C62H71N11O18C_{62}H_{71}N_{11}O_{18} . The structural formula indicates multiple aromatic rings due to phenylalanine residues, contributing to the compound's hydrophobic characteristics.

Chemical Reactions Analysis

Reactions and Technical Details

The compound can participate in various chemical reactions typical for peptides, including:

  1. Hydrolysis: Under acidic or basic conditions, the peptide bonds can be hydrolyzed, leading to the release of individual amino acids.
  2. Oxidation: The presence of phenolic groups in tyrosine can undergo oxidation reactions, potentially affecting biological activity.
  3. Nitro Group Reactivity: The nitro group on tyrosine may participate in electrophilic substitution reactions or reduction processes.

Understanding these reactions is crucial for applications in drug development and biochemical research.

Mechanism of Action

Process and Data

While specific mechanisms for ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH are not extensively documented, peptides often exert their effects through interactions with biological receptors or enzymes.

  1. Receptor Binding: The structural conformation allows binding to specific receptors, influencing signaling pathways.
  2. Enzyme Inhibition: Peptides can act as inhibitors or modulators of enzymatic activity, impacting metabolic processes.

Experimental data on similar peptides suggest that modifications in structure can lead to varied biological activities .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH exhibits several notable physical and chemical properties:

  1. Molecular Weight: 1258.31 g/mol
  2. Solubility: Generally soluble in aqueous solutions at physiological pH.
  3. Stability: Requires cold storage (< -15°C) for stability.
  4. Purity Levels: Typically available at high purity levels (>95%) .

These properties are essential for ensuring effective application in laboratory settings.

Applications

Scientific Uses

The compound ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH has several applications in scientific research:

  1. Drug Development: Its unique structure makes it a candidate for developing new therapeutic agents targeting specific diseases.
  2. Biochemical Studies: Used in studies exploring protein interactions and enzyme kinetics.
  3. Diagnostic Tools: Potential use in assays that require specific peptide interactions.
Introduction to ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH

Chemical Identity and Structural Features

Molecular Architecture: The peptide backbone follows the sequence: Abz-Ala-Phe-Ala-Phe-Asp-Val-Phe-3-nitro-Tyr-Asp-OH, with the N-terminus derivatized with 2-aminobenzoyl (Abz) and the tyrosine residue at position 8 modified with a nitro group (-NO₂) at the 3-position of its phenolic ring. This modification converts tyrosine into an efficient fluorescence quencher. The molecule has a molecular formula of C₆₂H₇₁N₁₁O₁₈ and a molecular weight of 1,258.29 g/mol in its free acid form [8]. When supplied as the trifluoroacetate salt (common for peptide purification), the formula becomes C₆₂H₇₁N₁₁O₁₈·C₂HF₃O₂ with a molecular weight of 1,372.31 g/mol [2] [4].

FRET Mechanism: The Abz group acts as the fluorescent donor with excitation/emission maxima at 320 nm and 420 nm, respectively. The 3-nitrotyrosine serves as the acceptor/quencher, with strong absorption between 350-450 nm—optimal for overlapping with Abz emission. This spectral overlap enables efficient energy transfer via the Förster mechanism when the groups are in proximity (<10 Å), resulting in quenched fluorescence. Proteolytic cleavage between the Asp and 3-nitro-Tyr residues physically separates the fluorophore-quencher pair, leading to a measurable increase in Abz fluorescence intensity proportional to enzyme activity [5] [7].

Table 1: Key Physicochemical Properties of ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH

PropertyValueConditions/Notes
Molecular Formula (Free)C₆₂H₇₁N₁₁O₁₈
Molecular Weight (Free)1,258.29 g/mol
Molecular Formula (Salt)C₆₂H₇₁N₁₁O₁₈·C₂HF₃O₂Trifluoroacetate salt form
Molecular Weight (Salt)1,372.31 g/mol
AppearanceYellow powderHygroscopic
SolubilitySoluble in water, 1% ammonia1 mg/mL yields clear yellow solution [8]
Boiling Point1,603.2±65.0°C (Predicted)At 760 mmHg [8]
Density1.4±0.1 g/cm³Predicted
pKa2.80±0.10 (Predicted)Carboxyl group dissociation [8]
Storage Stability≤ -10°C / -15°C / -20°CRecommended by suppliers; protect from light [2] [4]

Structural Determinants of Function: The peptide sequence incorporates a cleavage site (Asp-Val-Phe-3-nitro-Tyr) specifically recognized by aspartic proteases. The hydrophobic residues (Phe, Val, Ala) surrounding the scissile bond enhance enzyme-substrate binding affinity, while the C-terminal aspartic acid provides water solubility and mimics natural substrate charge characteristics. The Abz fluorophore’s relatively small size minimizes steric interference with protease binding pockets [7].

Historical Development in Peptide Synthesis

The synthesis of complex peptides like ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH is underpinned by decades of methodological refinement in solid-phase peptide synthesis (SPPS):

  • Foundations of SPPS: R. Bruce Merrifield's Nobel Prize-winning work in the 1960s established SPPS using polystyrene resins and Nα-Boc (tert-butyloxycarbonyl) protection. This enabled iterative coupling/deprotection cycles with filtration-based purification. Early SPPS faced limitations in coupling efficiency and side-chain protection schemes, restricting peptide length and complexity [3].

  • Fmoc Chemistry Revolution: The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group by Carpino in 1970 provided a base-labile Nα-protecting group alternative to acid-labile Boc. This enabled "orthogonal" protection strategies: Fmoc removal with piperidine, coupled with acid-labile side-chain protecting groups (e.g., t-butyl esters for Asp/Glu, t-butyl ethers for Ser/Tyr/Tyr(NO₂)) and acid-labile resin linkers. Fmoc chemistry's milder conditions (avoiding repetitive TFA and harsh HF treatments) proved essential for synthesizing peptides containing acid-sensitive residues like Trp or Tyr(NO₂), and complex modified sequences like our subject compound. By the mid-1990s, Fmoc had become the dominant method in peptide core facilities (>98% adoption), yielding higher purity products for demanding applications [3].

  • Synthesis of Fluorogenic Substrates: Incorporating non-natural fluorescent/quenching groups (Abz, 3-nitro-Tyr) requires specialized Fmoc-protected building blocks:

  • Fmoc-Tyr(3-NO₂)-OH: Used for introducing the quencher. Its phenolic nitro group is stable under standard Fmoc deprotection and coupling conditions.
  • Fmoc-AA-OH (Standard amino acids): For the backbone sequence.
  • Abz precursor: Often introduced as the final N-terminal modification after chain assembly, using activated Abz derivatives (e.g., anthranilic acid derivatives with coupling reagents like HATU/DIPEA). Alternatively, pre-loaded Fmoc-AA(Abz)-OH derivatives might be used [3] [7].The acid-sensitive 3-nitrotyrosine residue exemplifies why Fmoc chemistry (final TFA cleavage) is preferred over Boc (final HF cleavage), which could degrade the nitro group. Modern automated synthesizers, employing optimized coupling reagents (HBTU, HATU, PyBOP) and microwave assistance, allow efficient synthesis of this 10-residue FRET substrate with high coupling yields (>99.5% per step) essential for obtaining functional material [3].

Table 2: Evolution of Key Technologies Enabling Synthesis of Complex FRET Substrates

EraKey InnovationImpact on FRET Substrate Synthesis
1960sMerrifield's Boc-SPPSEnabled stepwise synthesis on solid support; foundation for automation. Limited by harsh HF cleavage.
1970sIntroduction of Fmoc ProtectionMilder base deprotection (piperidine); enabled orthogonal strategies.
1980sDevelopment of Acid-Labile Side-Chain PGtBu, Trt, Pmc groups stable to Fmoc deprotection, cleaved by TFA. Allowed incorporation of sensitive residues like Tyr(NO₂).
1980s-90sAdvanced Coupling Reagents (HBTU, HATU)Improved coupling kinetics & efficiency for long/difficult sequences.
1990s+Microwave-Assisted SPPSDramatically reduced coupling/deprotection times, improved yields for sterically hindered residues.
2000s+Commercial Fmoc-Amino Acid DerivativesWide availability of Fmoc-Tyr(3-NO₂)-OH, Fmoc-Lys(Abz)-OH, etc.

Role in Protease Research and Asp-Specific Enzymology

ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH is a specialized tool primarily designed as a fluorogenic substrate for endoproteinase AspN and related aspartic proteases . Its functionality and applications stem from its specific structural design:

  • Mechanism of Action & Specificity: The substrate exploits the FRET principle. In the intact molecule, fluorescence from the Abz donor is quenched by the nearby 3-nitro-Tyr acceptor. Aspartic proteases (e.g., Endoproteinase AspN, pepsin, renin, cathepsin D, HIV protease) recognize specific sequences within the peptide backbone and hydrolyze the peptide bond. Cleavage at the designed site—specifically between the Asp and Val residues or adjacent bonds—separates the fluorophore from the quencher. This separation abolishes FRET, resulting in a significant increase in fluorescence emission at 420 nm upon excitation at 320 nm. This increase is directly proportional to the protease activity, enabling real-time, continuous kinetic assays [5] [7].

  • Key Target Enzymes: This substrate is particularly valuable for studying:

  • Endoproteinase AspN (EC 3.4.24.33): A metalloendopeptidase from Pseudomonas fragi (and recombinant forms) that cleaves specifically N-terminal to Asp residues (and, less efficiently, Glu). The sequence "...Phe-Asp-Val-Phe..." provides an optimal cleavage site (after Asp) for AspN. Monitoring Abz fluorescence allows sensitive detection of AspN activity and inhibition .
  • Asp-Specific Proteases from Microbial Sources: The substrate is also validated for proteases from Staphylococcus aureus, Bacillus licheniformis, and Streptomyces griseus that share specificity for aspartic acid residues .
  • Other Aspartyl Proteases: While optimized for AspN, the presence of Asp residues and the hydrophobic/aromatic context makes it potentially useful for characterizing other enzymes in the aspartic protease family (characterized by two catalytic Asp residues and a preference for cleaving between hydrophobic residues), though kinetics may vary.
  • Research Applications: This substrate facilitates diverse biochemical investigations:
  • Enzyme Kinetics: Determining kinetic parameters (Km, kcat, Vmax) for purified aspartic proteases under various conditions (pH, temperature, ionic strength) .
  • Inhibitor Screening & Characterization: Enabling high-throughput or continuous assays to identify and characterize inhibitors (e.g., for drug discovery targeting pathogenic aspartic proteases like HIV protease or plasmepsins). The change in fluorescence rate reflects inhibitor potency (IC₅₀, Ki) [2] [4].
  • Protease Purification & Activity Profiling: Tracking activity during enzyme purification steps and characterizing the specificity of novel or less-studied proteases.
  • Defining Protease Specificity: By comparing cleavage rates of variants, the contribution of flanking residues (Ala, Phe, Val) to recognition can be probed.
  • Biomarker Discovery (Indirect): Assaying activity levels of specific aspartic proteases in complex biological samples (e.g., cell lysates, tissue extracts) potentially linked to disease states [2] [4].

Table 3: Key Enzymes and Research Applications of the FRET Substrate

Enzyme TargetPrimary Cleavage SiteKey Research ApplicationDetection Sensitivity (Typical)
Endoproteinase AspNPhe-Asp↓Val-Phe...Substrate specificity profiling; Recombinant enzyme QC; Inhibitor screening (metalloprotease inhibitors)nM-pM enzyme range
Staphylococcus aureus Asp Protease...Phe↓Asp... / ...↓Asp...Virulence factor studies; Bacterial protease characterizationVaries by specific enzyme
Bacillus licheniformis Asp Protease...Phe↓Asp... / ...↓Asp...Industrial enzyme characterization; Thermophilic protease studiesVaries by specific enzyme
Streptomyces griseus Asp Protease...Phe↓Asp... / ...↓Asp...Screening for novel protease inhibitors; Enzyme mechanism studiesVaries by specific enzyme
General Aspartyl Proteases (e.g., Pepsin, Cathepsin D)...Phe↓Asp... / Hydrophobic↓HydrophobicMechanistic studies; pH-activity profiling; Specificity characterizationµM-nM enzyme range

Advantages: This FRET substrate offers significant advantages over chromogenic (pNA) or less efficient FRET pairs: 1) High sensitivity due to low background fluorescence (efficient quenching); 2) Continuous real-time monitoring enabling accurate kinetic measurements; 3) Specificity conferred by the peptide sequence for Asp-targeting enzymes; 4) Compatibility with high-throughput screening formats [5] [7].

Table 4: Standardized Nomenclature for ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH

Nomenclature TypeName
Full Chemical Name(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]butanedioic acid
Abbreviated SequenceAbz-Ala-Phe-Ala-Phe-Asp-Val-Phe-3-nitro-Tyr-Asp-OH
Short CodeAbz-AFAFDVF-3-nitro-Y-D-OH or Abz-AFAFDVFY(NO₂)D-OH
Common SynonymsFluorescent Substrate for Asp-Specific Proteases; Anthranilyl-Ala-Phe-Ala-Phe-Asp-Val-Phe-nitro-Tyr-Asp; N-(2-Aminobenzoyl)-L-alanyl-L-phenylalanyl-L-alanyl-L-phenylalanyl-L-α-aspartyl-L-valyl-L-phenylalanyl-3-nitro-L-tyrosyl-L-aspartic acid; 2-Aminobenzoyl-Ala-Phe-Ala-Phe-Asp-Val-Phe-Tyr(NO₂)-Asp [8]
CAS Registry Number143147-74-4
MDL NumberMFCD31664877

Properties

CAS Number

143147-74-4

Product Name

ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH

Molecular Formula

C62H71N11O18

Molecular Weight

1258.309

InChI

InChI=1S/C62H71N11O18/c1-33(2)52(61(87)70-44(28-38-20-12-7-13-21-38)58(84)68-45(59(85)71-47(62(88)89)32-51(77)78)29-39-24-25-49(74)48(30-39)73(90)91)72-60(86)46(31-50(75)76)69-57(83)43(27-37-18-10-6-11-19-37)67-54(80)35(4)65-56(82)42(26-36-16-8-5-9-17-36)66-53(79)34(3)64-55(81)40-22-14-15-23-41(40)63/h5-25,30,33-35,42-47,52,74H,26-29,31-32,63H2,1-4H3,(H,64,81)(H,65,82)(H,66,79)(H,67,80)(H,68,84)(H,69,83)(H,70,87)(H,71,85)(H,72,86)(H,75,76)(H,77,78)(H,88,89)/t34-,35-,42-,43-,44-,45-,46-,47-,52-/m0/s1

InChI Key

PFEQHJCFRHQYSA-PTADSWQXSA-N

SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C5=CC=CC=C5N

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